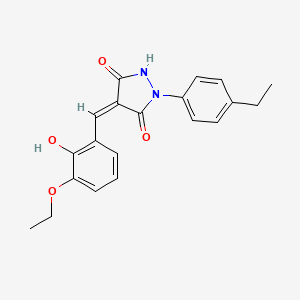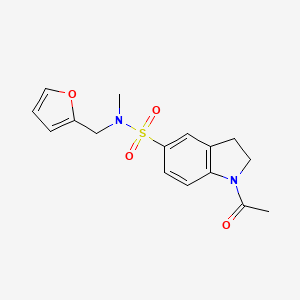![molecular formula C16H17NO4S B5149207 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA is a derivative of sulfonylurea, a class of compounds that has been extensively studied for their hypoglycemic effects.
Mechanism of Action
The mechanism of action of MPPA involves its interaction with various targets in the body. In neuroscience, MPPA inhibits the activity of glutamate receptors by binding to their allosteric site. In cancer research, MPPA induces apoptosis by activating the caspase pathway. In diabetes research, MPPA stimulates insulin secretion by activating the ATP-sensitive potassium channels in pancreatic beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the target it interacts with. In neuroscience, MPPA reduces the excitotoxicity of glutamate by inhibiting its receptors, leading to neuroprotection. In cancer research, MPPA induces apoptosis in cancer cells, leading to their death. In diabetes research, MPPA stimulates insulin secretion, leading to a decrease in blood glucose levels.
Advantages and Limitations for Lab Experiments
MPPA has several advantages for lab experiments such as its high potency, selectivity, and stability. However, MPPA also has some limitations such as its low solubility, which can make it difficult to administer in vivo. Additionally, MPPA has not been extensively studied in humans, which limits its potential applications in clinical settings.
Future Directions
There are several future directions for research on MPPA. In neuroscience, MPPA can be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA can be studied for its potential applications in combination therapy with other anticancer drugs. In diabetes research, MPPA can be studied for its potential applications in the treatment of type 2 diabetes. Additionally, further studies can be conducted to investigate the safety and efficacy of MPPA in humans.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA has been studied for its potential applications in neuroscience, cancer, and diabetes research. The mechanism of action of MPPA involves its interaction with various targets in the body, leading to its biochemical and physiological effects. MPPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MPPA, which can further enhance our understanding of this compound and its potential applications in various research fields.
Synthesis Methods
The synthesis of MPPA involves the reaction of 4-methylbenzenesulfonyl chloride with phenylalanine methyl ester, followed by acid hydrolysis. The resulting product is MPPA, which can be purified through recrystallization. The purity of MPPA can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
MPPA has been studied for its potential applications in various research fields such as neuroscience, cancer, and diabetes. In neuroscience, MPPA has been found to inhibit the activity of glutamate receptors, which are involved in the pathogenesis of various neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, MPPA has been found to stimulate insulin secretion, making it a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUVIVIOYVSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)


![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)